Oxyphysodic acid
Description
Properties
CAS No. |
53899-46-0 |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3,9,10-trihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O9/c1-3-5-7-9-15(27)11-14-12-18(29)22(30)24-20(14)26(33)34-19-13-17(28)21(25(31)32)16(23(19)35-24)10-8-6-4-2/h12-13,28-30H,3-11H2,1-2H3,(H,31,32) |
InChI Key |
BQHHNAPTXQOPBW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |
Other CAS No. |
53899-46-0 |
Synonyms |
oxyphysodic acid |
Origin of Product |
United States |
Q & A
Q. What analytical methodologies are essential for characterizing the structural identity of Oxyphysodic acid in novel organic compounds?
To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating molecular connectivity, while X-ray crystallography provides definitive proof of stereochemistry . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to verify purity (>95%) and rule out isomeric impurities. For novel derivatives, comparative analysis with literature-reported spectral data is mandatory, with discrepancies addressed through replication or alternative methods like IR spectroscopy .
Q. How can researchers design reproducible synthetic pathways for this compound?
Synthetic routes must prioritize reproducibility by documenting reaction parameters (temperature, solvent, catalyst loading) and purification steps. For example, a protocol might specify:
- Catalytic conditions : Use of Lewis acids (e.g., BF₃·Et₂O) in anhydrous dichloromethane at 0–5°C.
- Workup : Neutralization with aqueous NaHCO₃, followed by silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
- Validation : Yield optimization via Design of Experiments (DoE) to identify critical factors (e.g., reaction time vs. temperature) .
Supporting information should include raw spectral data and failure cases to aid reproducibility .
Q. What standardized protocols exist for assessing the purity and stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines, employing accelerated degradation tests (40°C/75% RH for 6 months) and monitoring via HPLC. Purity thresholds (e.g., ≥98% by area normalization) must align with pharmacological relevance. For hygroscopic or light-sensitive batches, lyophilization or amber glass storage is recommended. Data contradictions (e.g., conflicting degradation profiles) require validation through orthogonal methods like Differential Scanning Calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across in vitro and in vivo studies be systematically resolved?
Contradictions often arise from assay variability (e.g., cell line selection, dosing regimens). Researchers should:
- Perform meta-analyses of existing data, stratifying results by experimental conditions (e.g., IC₅₀ values in cancer vs. normal cells).
- Replicate key studies under controlled conditions, using standardized cell lines (e.g., ATCC-certified HepG2) and pharmacokinetic modeling to account for metabolic differences.
- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
Q. What experimental frameworks are suitable for investigating this compound’s metabolic pathways in mammalian systems?
Isotope-labeled tracing (e.g., ¹⁴C or deuterated analogs) paired with LC-MS/MS can map metabolic fate. In vitro models (hepatocyte incubations) should precede in vivo studies (rodent models), with protocols detailing:
- Sampling intervals : Plasma/tissue collection at 0, 1, 3, 6, and 24 hours post-administration.
- Metabolite identification : Use of fragmentation libraries (e.g., NIST) and enzyme inhibition assays to confirm pathways .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and Molecular Dynamics (MD) simulations (GROMACS) predict binding affinities and conformational stability. Validate models by:
- Comparing docking scores with experimental IC₅₀ values.
- Mutagenesis studies (e.g., alanine scanning) to test predicted binding residues.
- Reporting force field parameters and solvent models to ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, particle size, crystallinity.
- Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ FTIR).
- Statistical Process Control (SPC) charts to track variability and adjust parameters preemptively .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Discrepancies often stem from measurement techniques (shake-flask vs. HPLC-derived logP). Standardize protocols:
- Solubility : Use saturation shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- logP : Compare HPLC retention times with reference standards.
- Report temperature, pH, and ionic strength to contextualize data .
Methodological Guidelines
- Data Archiving : Raw datasets (spectra, chromatograms) must be deposited in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Conflict Resolution : Use sensitivity analyses to test robustness of conclusions against data variability .
- Ethical Compliance : For bioactivity studies involving animal models, follow ARRIVE guidelines and obtain IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
